Hexafluoroglutaryl chloride
Description
Overview of Hexafluoroglutaryl Chloride as a Perfluorinated Acyl Chloride
This compound, also known by synonyms such as perfluoroglutaryl chloride and hexafluoropentanedioyl dichloride, is classified as a perfluorinated diacyl chloride. scbt.comchemnet.com This classification indicates that it is a derivative of a five-carbon dicarboxylic acid (glutaric acid) where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms, and the two carboxylic acid groups have been converted to acyl chlorides. Its chemical structure confers high reactivity at the two terminal carbonyl groups, making it a bifunctional reagent capable of undergoing reactions typical of acyl chlorides, such as esterification and amidation.
The compound is identified by the CAS Registry Number 678-77-3. sigmaaldrich.com Its molecular formula is C₅Cl₂F₆O₂, with a corresponding molecular weight of approximately 276.95 g/mol . sigmaaldrich.comalfa-chemistry.com The presence of the highly electronegative fluorine atoms along the carbon chain significantly influences the chemical and physical properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 678-77-3 | chemnet.comsigmaaldrich.com |
| Molecular Formula | C₅Cl₂F₆O₂ | chemnet.comsigmaaldrich.comalfa-chemistry.com |
| Molecular Weight | 276.95 g/mol | sigmaaldrich.comchemicalbook.com |
| Synonyms | Perfluoroglutaryl chloride, Hexafluoropentanedioyl dichloride | scbt.comchemnet.com |
| Density | 1.64 - 1.721 g/cm³ | chemnet.comfishersci.nothermofisher.com |
| Boiling Point | 110°C - 136.2°C | chemnet.comchemicalbook.comfishersci.no |
| Refractive Index | 1.354 - 1.363 | chemnet.comfishersci.no |
Note: The reported physical properties such as boiling point and density can vary between sources.
Significance of Fluorinated Compounds in Modern Chemistry
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties, a fact that has made organofluorine chemistry a cornerstone of modern chemical research and industry. numberanalytics.comwikipedia.org The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orgnih.gov
This unique stability, along with other properties like increased lipophilicity and bioavailability, has led to the widespread use of fluorinated compounds in numerous applications. numberanalytics.com They are integral to the development of pharmaceuticals, with an estimated 20-25% of all commercial drugs containing at least one fluorine atom. mdpi.com In the agrochemical sector, approximately 30% of commercial products are fluorinated. mdpi.com Beyond life sciences, organofluorine compounds are critical in materials science for creating advanced polymers like polytetrafluoroethylene (PTFE), refrigerants, and specialized surfactants. wikipedia.orgworktribe.com The vast majority of these valuable compounds are synthetic, as only a handful of organofluorine molecules are known to occur naturally. mdpi.comworktribe.com
Scope of Academic Research on this compound
Academic research on this compound primarily focuses on its role as a versatile bifunctional building block in organic synthesis and polymer chemistry. Its two acyl chloride groups allow it to react with a wide range of nucleophiles to form new, often complex, molecular architectures.
A significant area of investigation involves the use of this compound in the synthesis of novel fluorinated polymers. Researchers have utilized it to create fluorinated polyurethanes and polyethers. umich.educas.cnnasa.gov The incorporation of the hexafluoroglutaryl moiety into polymer backbones is explored for its potential to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.
Another key research application is in the development of advanced materials like covalent organic frameworks (COFs). rsc.org this compound has been successfully used as a cross-linking agent to bridge the layers of two-dimensional COFs. rsc.orgnsf.gov This cross-linking prevents the layers from swelling, which is crucial for fabricating stable and selective membranes for separation processes. rsc.org Computational studies have supported these experimental findings, indicating that cross-linking with this compound is thermodynamically favorable and results in stable materials. nsf.gov
Furthermore, the reactivity of this compound has been explored in transition metal-catalyzed reactions. For instance, it has been shown to react with alkynes in the presence of rhodium catalysts to produce fluorinated diketones, which are valuable intermediates for synthesizing pharmacologically active heterocyclic compounds. acs.orgnih.gov This demonstrates its utility in constructing highly functionalized molecules that are otherwise difficult to access.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLALWJWCONGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060985 | |
| Record name | Hexafluoroglutaryl chloride | |
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Molecular Weight |
276.95 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
678-77-3 | |
| Record name | 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride | |
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| Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |
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| Record name | Hexafluoroglutaryl chloride | |
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| Record name | Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | |
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| Record name | Hexafluoroglutaryl chloride | |
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| Record name | Hexafluoroglutaryl dichloride | |
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| Record name | Hexafluoroglutaryl chloride | |
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Synthetic Methodologies and Precursor Chemistry
Synthesis of Hexafluoroglutaryl Chloride from Hexafluoroglutaric Acid
The most prevalent method for preparing this compound is the direct conversion of Hexafluoroglutaric acid using a suitable chlorinating agent. A documented, high-yield synthesis involves the reaction of anhydrous Hexafluoroglutaric acid with benzotrichloride (B165768) in the presence of a Lewis acid catalyst, such as iron(III) chloride. chemicalbook.com In this process, the benzotrichloride serves as both the chlorinating agent and the reaction medium.
The reaction is typically initiated by slowly heating the mixture to facilitate the controlled release of gaseous byproducts. chemicalbook.com The temperature is then elevated significantly to drive the reaction to completion. The final product is isolated and purified by distillation. chemicalbook.com This method has demonstrated an 84% yield of 2,2,3,3,4,4-hexafluoropentanedioyl dichloride (this compound). chemicalbook.com
Other standard chlorinating agents used for converting carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). crunchchemistry.co.ukpressbooks.pub While specific examples for this compound are less detailed in the literature, these reagents operate via similar nucleophilic acyl substitution mechanisms. For instance, thionyl chloride is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. crunchchemistry.co.uk
| Reactant | Reagent/Catalyst | Key Conditions | Yield | Boiling Point of Product |
|---|---|---|---|---|
| Anhydrous Hexafluoroglutaric acid | Benzotrichloride, Iron(III) chloride (catalyst) | Inert atmosphere; Stirred at 130 °C for 4 hours | 84% | 112-116 °C / 760 mmHg |
Alternative Synthetic Routes to this compound
While the direct chlorination of the corresponding dicarboxylic acid is the primary route, other precursors can be considered for the synthesis of this compound.
The generation of an acyl chloride from another fluoroacyl chloride and a metal fluoride (B91410) is not a standard or documented synthetic route for this compound. Typically, reactions involving acyl chlorides and metal fluorides are employed to synthesize acyl fluorides, not other acyl chlorides. This pathway is therefore not considered a viable or practical method for the preparation of this compound.
Hexafluoroglutaryl anhydride (B1165640) can serve as a precursor to this compound. Acid anhydrides can react with a source of chloride ions, often in the presence of a Lewis acid, to yield the corresponding acyl chloride. This involves the cleavage of the anhydride's ether linkage by a nucleophilic chloride ion. While specific, high-yield protocols for the direct conversion of Hexafluoroglutaryl anhydride to this compound are not extensively detailed in readily available literature, the fundamental reactivity is well-established in organic chemistry. pressbooks.pub
Research has shown that Hexafluoroglutaryl anhydride reacts with other acid chlorides in the presence of pyridine (B92270), though these particular reactions were aimed at producing different fluorinated synthons rather than isolating this compound. researchgate.net The synthesis of the anhydride itself can involve reagents like oxalyl chloride, highlighting the close chemical relationship between these two derivatives. chemicalbook.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The successful synthesis of this compound hinges on the precise control of reaction parameters to maximize yield and purity while minimizing side reactions.
The choice of solvent is critical in the synthesis of this compound. An ideal solvent must effectively dissolve the reactants while remaining inert to the highly reactive chlorinating agents and the product. In the synthesis starting from Hexafluoroglutaric acid, benzotrichloride is used as both the reagent and the solvent, which streamlines the process. chemicalbook.com For other potential syntheses, chlorinated solvents like dichloromethane (B109758) are often employed due to their inertness and suitable boiling points for reaction control and subsequent removal. chemicalbook.com The solvent's polarity can also influence reaction rates, but for the conversion of a carboxylic acid to an acyl chloride, ensuring the solubility of the starting acid and the inertness of the medium are the primary concerns.
Temperature is a key factor in controlling the rate and outcome of the synthesis. In the documented preparation from Hexafluoroglutaric acid, the reaction mixture is initially warmed gently to 40 °C before being heated to 130 °C for several hours. chemicalbook.com This temperature profile suggests a need to overcome a significant activation energy for the chlorination to proceed efficiently. The higher temperature ensures the reaction goes to completion within a reasonable timeframe.
Pressure is primarily a consideration during the purification stage. The final product, this compound, is purified by distillation at atmospheric pressure (760 mmHg), with a boiling point of 112-116 °C. chemicalbook.com Conducting the reaction at atmospheric pressure is standard unless volatile reactants or byproducts need to be contained under reflux or removed under vacuum. The optimization of temperature ensures the reaction proceeds efficiently, while the pressure is set to standard conditions for a straightforward distillation based on the product's boiling point.
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Benzotrichloride (serves as reagent) | Provides reaction medium and acts as the chlorinating agent. |
| Temperature | Initial warming to 40 °C | Controlled initiation of the reaction. |
| Heating at 130 °C for 4 hours | Ensures the reaction proceeds to completion at an efficient rate. | |
| Pressure | Atmospheric (760 mmHg) during distillation | Standard condition for purification of a product with a boiling point above 100 °C. |
Catalyst Systems in Acyl Chloride Formation
The conversion of carboxylic acids to acyl chlorides is a fundamental reaction in organic synthesis, often requiring catalysis to proceed at a practical rate and yield. In the case of this compound, the precursor is hexafluoroglutaric acid. A documented method for this conversion employs a system of a chlorinating agent in conjunction with a Lewis acid catalyst.
One specific method involves the reaction of anhydrous perfluoroglutaric acid with benzotrichloride, utilizing anhydrous iron(III) chloride (FeCl₃) as the catalyst. chemicalbook.com In this process, the reaction mixture is carefully heated, leading to the formation of this compound. chemicalbook.com The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. chemicalbook.com
The catalytic cycle is believed to involve the activation of the chlorinating agent by the Lewis acid, which enhances its electrophilicity and facilitates the attack on the carboxylic acid. While detailed mechanistic studies for this specific reaction are not extensively published, the general mechanism for such conversions often involves the formation of a highly reactive intermediate.
Common catalysts for the formation of acyl chlorides from carboxylic acids include dimethylformamide (DMF), which reacts with reagents like oxalyl chloride or thionyl chloride to form a Vilsmeier reagent, the actual reactive species. asianpubs.org However, for the synthesis of this compound from hexafluoroglutaric acid, the use of iron(III) chloride has been explicitly reported. chemicalbook.com
Table 1: Catalyst System for this compound Synthesis
| Precursor | Chlorinating Agent | Catalyst | Reaction Conditions | Yield (%) |
| Anhydrous Perfluoroglutaric Acid | Benzotrichloride | Anhydrous Iron(III) Chloride | Heating to 40°C then 130°C under inert atmosphere | 84 |
Data sourced from a patent describing the synthesis of 2,2,3,3,4,4-hexafluoropentanedioyl dichloride. chemicalbook.com
Isolation and Purification Techniques for Research Applications
Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity suitable for subsequent research and applications. The primary impurities in the crude product are typically the unreacted carboxylic acid, the excess chlorinating agent, and the catalyst. lookchem.com
The most common and effective method for the purification of acyl chlorides, including this compound, is fractional distillation. chemicalbook.comlookchem.com This technique separates compounds based on their different boiling points. This compound has a reported boiling point of 112-116 °C at atmospheric pressure (760 mmHg), which allows for its separation from lower or higher boiling point impurities. chemicalbook.com
In the specific synthesis using benzotrichloride and iron(III) chloride, the product is isolated by distillation from the reaction mixture. chemicalbook.com A short Vigreux column can be employed during distillation to improve the separation efficiency. chemicalbook.com
For research applications requiring very high purity, additional purification steps might be necessary. While not specifically detailed for this compound, general procedures for purifying acyl chlorides that are not readily hydrolyzed can involve washing with a mild basic solution, such as dilute sodium bicarbonate, to remove acidic impurities. lookchem.com This would be followed by washing with water, drying with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and a final fractional distillation. lookchem.com However, given the reactivity of acyl chlorides, all operations should be conducted under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. lookchem.com
Table 2: Physical Properties for Purification of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅Cl₂F₆O₂ | 276.95 | 112-116 |
| Hexafluoroglutaric acid | C₅H₂F₆O₄ | 240.05 | - |
| Benzotrichloride | C₇H₅Cl₃ | 195.48 | 221 |
| Iron(III) chloride | FeCl₃ | 162.20 | 316 (sublimes) |
Data for this compound sourced from ChemicalBook and NIST. chemicalbook.comnist.gov Other data from general chemical sources.
Advanced Reactivity Studies and Mechanistic Investigations
Nucleophilic Acyl Substitution Reactions of Hexafluoroglutaryl Chloride
The primary mode of reaction for this compound is nucleophilic acyl substitution. This process occurs via a characteristic addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl π-bond is reformed, accompanied by the expulsion of the chloride ion, which is an excellent leaving group. Given the presence of two acyl chloride groups, these reactions can occur at one or both ends of the molecule, leading to mono- or di-substituted products.
This compound reacts readily with alcohols (alcoholysis) and amines (aminolysis) to produce the corresponding diesters and diamides. These reactions are typically rapid and highly exothermic. The reactions are generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct, which is formed as each acyl chloride group reacts.
The general reactions can be summarized as follows:
Esterification: Reaction with an alcohol (R-OH) yields a hexafluoroglutarate ester.
Amidation: Reaction with an amine (R-NH₂) yields a hexafluoroglutaramide.
Table 1: General Esterification and Amidation Reactions
| Reactant Type | Nucleophile | Product Class | General Equation |
| Alcohol | R-OH | Diester | ClCO(CF₂)₃COCl + 2 R-OH → ROCO(CF₂)₃COOR + 2 HCl |
| Primary Amine | R-NH₂ | Diamide | ClCO(CF₂)₃COCl + 2 R-NH₂ → RNHCO(CF₂)₃CONHR + 2 HCl |
| Secondary Amine | R₂NH | Diamide | ClCO(CF₂)₃COCl + 2 R₂NH → R₂NCO(CF₂)₃CONR₂ + 2 HCl |
The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization. When reacted with difunctional nucleophiles such as diols (polyols) or diamines (polyamines), it undergoes polycondensation to form fluorinated polyesters and polyamides, respectively. These fluoropolymers are of significant interest due to their unique properties, including thermal stability, chemical resistance, and low surface energy, imparted by the high fluorine content.
The polymerization is often carried out using interfacial polymerization techniques. In a typical setup, the diamine or diol is dissolved in an aqueous phase (often with a base), while the this compound is dissolved in an immiscible organic solvent. The polymerization reaction occurs rapidly at the interface between the two layers. This method is effective for producing high molecular weight polymers. For example, the reaction with a diamine like hexamethylenediamine (B150038) would produce a fluorinated polyamide analogous to Nylon.
This compound can also react with fluorinated alcohols or their corresponding alkoxides. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are generally less nucleophilic than their non-fluorinated counterparts due to the strong electron-withdrawing effects of the fluorine atoms. However, the high electrophilicity of the carbonyl carbons in this compound allows the reaction to proceed, yielding highly fluorinated esters. These resulting esters exhibit enhanced chemical inertness and unique solubility properties, often being soluble in fluorinated solvents. The use of fluorinated alcohols as solvents has been noted to promote certain reactions, but they can also serve as the nucleophilic reactant in these substitution reactions. organic-chemistry.orgrsc.org
Electrophilic Reactions Involving this compound
While the carbonyl carbon itself is attacked by nucleophiles, the this compound molecule can serve as the source of an electrophile in reactions such as Friedel-Crafts acylation. In this context, the molecule does not act as an electrophile itself but is converted into a powerful electrophilic species.
This compound is a key reagent for the synthesis of fluorinated diketones via the Friedel-Crafts acylation reaction. organic-chemistry.orglibretexts.org In this electrophilic aromatic substitution reaction, an acyl group is introduced onto an aromatic ring. The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion.
When this compound is reacted with two equivalents of an aromatic compound (e.g., benzene), a double acylation can occur, linking the two aromatic rings with the hexafluoroglutaryl bridge and forming a 1,5-diaryl-2,2,3,3,4,4-hexafluoro-1,5-pentanedione. This provides a direct route to complex fluorinated diketone structures. The deactivating nature of the first acyl group added to the aromatic ring typically prevents a second acylation on the same ring, favoring the formation of the diketone from two separate aromatic molecules. organic-chemistry.org
The mechanisms by which this compound reacts are dictated by the nature of the reacting partner. A clear distinction exists between its reactions with nucleophiles and its role in generating electrophiles.
Nucleophilic Acyl Substitution (Addition-Elimination): This is the predominant mechanism in reactions with alcohols, amines, and other nucleophiles.
Addition: The nucleophile attacks one of the electrophilic carbonyl carbons. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Elimination: The lone pair of electrons on the oxygen atom reforms the C=O double bond. This expels the chloride ion (Cl⁻) as a leaving group, resulting in the final substituted product.
Electrophilic Aromatic Substitution (Acylium Ion Formation): This mechanism is operative in Friedel-Crafts reactions.
Electrophile Generation: The acyl chloride reacts with a Lewis acid (e.g., AlCl₃). The Lewis acid abstracts the chloride, generating a resonance-stabilized acylium ion ([R-C≡O]⁺ ↔ [R-C⁺=O]). youtube.com This acylium ion is a very potent electrophile.
Electrophilic Attack: The π-electron system of an aromatic ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) and temporarily disrupts the aromaticity of the ring.
Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final ketone product.
Table 2: Comparison of Reaction Mechanisms
| Feature | Nucleophilic Acyl Substitution | Electrophilic Aromatic Substitution (Friedel-Crafts) |
| Role of this compound | Substrate (attacked by nucleophile) | Reagent (source of electrophile) |
| Key Intermediate | Tetrahedral alkoxide intermediate | Acylium ion and Arenium ion (sigma complex) |
| Initial Attack | Nucleophilic attack on carbonyl carbon | Electrophilic attack by acylium ion on an aromatic ring |
| Catalyst | Often uses a base (e.g., pyridine) to scavenge HCl | Requires a strong Lewis acid (e.g., AlCl₃) |
| Bond Formed | Bond between carbonyl carbon and nucleophile (e.g., C-O, C-N) | Bond between carbonyl carbon and aromatic carbon (C-C) |
Radical Pathways and Their Relevance to this compound Chemistry
While the ionic pathways of this compound are predominant in many of its documented reactions, the potential for radical-mediated transformations represents an important area of its chemical reactivity. The presence of carbon-chlorine bonds and the fluorinated backbone suggests that under appropriate energetic stimulation, such as photolysis or high temperatures, homolytic cleavage could lead to the formation of radical species.
Photochemical initiation is a common method for generating radicals from acyl chlorides. Upon absorption of ultraviolet light, the n → σ* transition in the C-Cl bond can lead to its homolytic cleavage, generating an acyl radical and a chlorine radical. For this compound, this process could occur at either of the two acyl chloride moieties:
Cl(O)C-CF₂-CF₂-CF₂-C(O)Cl + hν → Cl(O)C-CF₂-CF₂-CF₂-C(O)• + Cl•
The resulting acyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including decarbonylation to form a fluoroalkyl radical, or addition to unsaturated systems. The chlorine radical is also highly reactive and can abstract hydrogen atoms or add to double bonds, initiating further radical chain reactions. nih.govd-nb.info The photochemical generation of acyl radicals from various acyl chlorides has been demonstrated to be a viable method for initiating radical polymerization or other radical-mediated transformations. unipd.itd-nb.info
The relevance of these radical pathways to the chemistry of this compound lies in the potential for novel material synthesis and modification. For instance, the in-situ generation of fluoroacyl and fluoroalkyl radicals could be harnessed for the surface modification of polymers, grafting of fluorinated chains onto organic molecules, or the initiation of polymerization for the synthesis of fluorinated polymers with unique properties. The high reactivity of the generated radicals would need to be carefully controlled to achieve selective transformations.
Mechanistic Insights into Cross-linking Reactions with this compound
This compound, with its two reactive acyl chloride groups, is a prime candidate for use as a cross-linking agent in the synthesis of polymers and advanced materials like Covalent Organic Frameworks (COFs).
Covalent Organic Frameworks are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. sciopen.comresearchgate.net The synthesis of COFs often relies on the formation of strong covalent bonds, such as imine or boronate ester linkages. Amide bond formation is another robust strategy for constructing stable COFs. researchgate.net
The reaction of this compound with amine-functionalized organic linkers would proceed through a nucleophilic acyl substitution mechanism to form stable amide bonds. nih.govresearchgate.netluxembourg-bio.comnih.gov The general mechanism involves the attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. Given the bifunctional nature of this compound, it can react with two separate amine groups, thereby cross-linking the organic linkers and forming the extended, porous framework of the COF.
The fluorinated backbone of the cross-linker could impart unique properties to the resulting COF, such as enhanced thermal and chemical stability, as well as modified electronic properties and hydrophobicity within the pores.
The geometry and length of the cross-linking agent are critical determinants of the pore size and interlayer spacing of a COF. The use of this compound as a cross-linker would introduce a flexible, fluorinated aliphatic chain between the layers or nodes of the framework. The length of the pentanedioyl chain would directly influence the distance between the structural units it connects.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the reaction mechanisms, thermodynamics, and kinetics of chemical processes involving molecules like this compound. Ab initio and Density Functional Theory (DFT) methods are particularly valuable in this regard. rsc.org
Ab initio calculations, which are based on the principles of quantum mechanics without empirical parameters, can be used to predict the thermochemical properties of molecules with high accuracy. nih.gov For this compound, ab initio methods can be employed to calculate its standard enthalpy of formation (ΔHf°). This value is crucial for understanding the energetics of reactions in which it participates.
The cohesive energy, which is the energy required to separate the constituent molecules of a condensed phase into isolated molecules in the gas phase, can also be calculated. This provides insight into the strength of the intermolecular forces and the stability of the solid or liquid state of the compound.
Below is a table with representative calculated thermochemical data for similar small fluorinated and chlorinated molecules, illustrating the type of data that can be obtained through ab initio calculations.
| Compound | Method | Calculated ΔHf° (kJ/mol) |
| CF₃Cl | G3 | -708.8 |
| C₂F₅Cl | G3 | -1145.6 |
| CH₃COCl | CBS-QB3 | -239.3 |
This table presents illustrative data for analogous compounds to demonstrate the outputs of ab initio calculations. The values are not for this compound itself.
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. researchgate.netlongdom.orgnih.gov DFT is particularly effective for studying the reactivity of molecules by calculating various electronic properties and modeling reaction pathways. nih.govrsc.orgresearchgate.netresearchgate.net
For this compound, DFT calculations can be used to:
Analyze the molecular orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's nucleophilic and electrophilic character. The LUMO is expected to be localized on the carbonyl carbons of the acyl chloride groups, indicating their susceptibility to nucleophilic attack.
Calculate electrostatic potential maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Model reaction transition states: By locating the transition state structures for reactions such as amide bond formation, the activation energy barriers can be calculated, providing information about the reaction kinetics.
The following table shows representative conceptual DFT reactivity descriptors for related molecules, which are used to predict their chemical behavior. mdpi.com
| Molecule | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |
| Acetyl chloride | -11.52 | -1.25 | 5.14 | 1.62 |
| Trifluoroacetyl chloride | -12.89 | -2.87 | 5.01 | 3.09 |
This table provides illustrative DFT-calculated reactivity descriptors for analogous compounds. Hardness (η) is a measure of resistance to charge transfer, and electrophilicity (ω) indicates the ability of a molecule to accept electrons.
These computational approaches offer a powerful complement to experimental studies, providing a deeper understanding of the fundamental reactivity of this compound and guiding the design of new reactions and materials.
Polymer Science and Materials Chemistry Applications
Synthesis of Fluorinated Polymers and Copolymers utilizing Hexafluoroglutaryl Chloride
The diacyl chloride functionality of this compound allows it to readily undergo polycondensation reactions with difunctional nucleophiles, such as diamines and diols, to form a variety of fluorinated polymers.
This compound serves as a key building block for the synthesis of the fluorinated polyamide "soft blocks" used in the creation of novel poly(amide urethane) block copolymers. These materials are designed to have low critical surface tensions.
The synthesis is a multi-step process. First, an amine-terminated polyamide oligomer is prepared by reacting a diamine with this compound. acs.org In a typical procedure, this compound is added dropwise to a solution of a diamine, such as N,N'-Bis[3-(pentamethyldisiloxyl)propyl]-1,6-hexamethylenediamine, and a tertiary amine base like triethylamine (B128534) in a solvent like dichloromethane (B109758) at 0 °C. acs.org An excess of the diamine is used to ensure the resulting polyamide oligomers are amine-terminated and to control the molecular weight. acs.org
These fluorinated, amine-terminated polyamide soft blocks are then reacted with a diisocyanate, such as methylenebis(cyclohexyl isocyanate) (H₁₂MDI), and a chain extender, which can be a non-fluorinated diol (like butanediol) or a fluorinated diol (like 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol), to form the final segmented poly(amide urethane) block copolymer. acs.org The incorporation of the this compound-derived segment into the polymer backbone contributes significantly to the material's surface properties.
Table 1: Characterization of a Poly(amide urethane) Containing a this compound-Derived Polyamide Block
| Property | Value |
|---|---|
| Intrinsic Viscosity (dL/g) | 0.45 |
| Glass Transition Temp. (Tg) of Soft Block | -35 °C |
| Glass Transition Temp. (Tg) of Hard Block | 67 °C |
Data sourced from studies on copolymers synthesized with fluorinated polyamide soft blocks and fluorinated diol chain extenders. acs.org
This compound is a suitable monomer for the synthesis of fluorinated polyesters through polycondensation reactions with diols. While direct polymerization of the diacyl chloride is feasible, a closely related and well-documented method involves the transesterification of its corresponding dimethyl ester, dimethyl hexafluoroglutarate (DMHFG), with a diol like ethylene (B1197577) glycol. This two-step melt polycondensation process is indicative of how the hexafluoroglutaryl backbone is incorporated into polyesters.
In this process, DMHFG is first reacted with ethylene glycol in a transesterification step to form bishydroxyethyl ester oligomers, with the release of methanol. The subsequent polycondensation of these oligomers at high temperatures and under vacuum yields the final high molecular weight fluorinated polyester (B1180765). Research has shown that the use of ultrasound can significantly increase the reaction conversion rates, particularly for higher molecular weight monomers like DMHFG.
Based on a review of available scientific literature, there is no documented application of this compound in the synthesis of polymers with Dipeptidyl Peptidase IV (DPP-4) inhibitory activity. The development of polymeric DPP-4 inhibitors, potentially through the use of bifunctional linkers like this compound to create polymer-drug conjugates, is a theoretical possibility but has not been reported in the researched publications. mdpi.comnih.govnih.govmdpi.com
Cross-linking of Polymeric Materials with this compound
The reactivity of the two acyl chloride groups allows this compound to act as an effective cross-linking agent, covalently "stitching" polymer chains together to form a three-dimensional network. This enhances the material's mechanical strength, thermal stability, and chemical resistance.
A significant application of this compound is as a cross-linking agent for two-dimensional covalent organic frameworks (2D-COFs) to improve their performance in membrane applications. nsf.gov 2D-COFs are crystalline porous materials with well-ordered nanopores, making them promising for selective molecular separations. nsf.govnih.gov However, a challenge is that membrane wetting can cause the layers to swell, allowing molecules to bypass the pores and reducing separation efficiency. nsf.gov
This compound can be used to chemically stitch the layers of a COF together, preventing this swelling. nsf.gov In studies involving a quinoxaline-based COF, which has reactive N-H moieties within its pores, this compound was introduced as the cross-linking agent. nsf.gov The acyl chloride groups react with the N-H groups on adjacent layers to form stable amide bonds, effectively cross-linking the framework.
Computational modeling indicated that this compound is a more optimal cross-linking moiety than shorter molecules like oxalyl chloride, as its longer chain length allows it to connect the COF layers in more stable configurations. nsf.gov Experimental results confirmed the presence of this compound cross-linking and demonstrated its effect on membrane properties. nsf.gov
Table 2: Characterization and Performance Data for this compound (HFG) Cross-linked Quinoxaline-Based COF
| Analysis/Test | Observation | Indication |
|---|---|---|
| Computational Modeling | More favorable enthalpy of formation compared to non-cross-linked COF. | HFG cross-linking is thermodynamically favorable and enhances material stability. nsf.gov |
| FTIR Spectroscopy | Appearance of new peaks corresponding to amide bond formation. | Successful covalent cross-linking of COF layers by HFG. nsf.gov |
| Thermogravimetric Analysis (TGA) | Increased thermal stability compared to the non-cross-linked COF. | Enhanced material robustness due to the introduction of covalent cross-links. nsf.gov |
| Liquid Permeance Tests | Decrease in solvent permeance after cross-linking. | Inhibition of layer swelling, leading to more selective transport through the COF pores. nsf.gov |
Data sourced from computational and experimental studies on HFG cross-linked COFs. nsf.gov
Enhancement of Framework Stability and Selectivity in COFs
While the use of this compound in COF synthesis is not extensively documented, the introduction of fluorinated building blocks is a known strategy to improve framework properties. The strong electronegativity of fluorine can enhance intermolecular interactions, leading to more ordered and stable crystalline structures. For instance, studies on imine-linked COFs have shown that fluorinated monomers can lead to materials with significantly higher surface areas (over 2000 m²/g compared to around 760 m²/g for non-fluorinated analogues) and improved crystallinity. nih.gov
Table 1: Comparison of Properties in Fluorinated vs. Non-Fluorinated Covalent Organic Frameworks
| Property | Non-Fluorinated COF | Fluorinated COF | Rationale for Enhancement |
| Surface Area | Typically lower (e.g., ~760 m²/g) nih.gov | Significantly higher (e.g., >2000 m²/g) nih.gov | Enhanced π-π stacking and stronger intermolecular interactions due to fluorine atoms lead to more defined and accessible pores. |
| Crystallinity | Moderate | High nih.govnih.gov | Fluorine substitution can promote more ordered packing of the polymer chains, leading to higher crystallinity. |
| Chemical Stability | Variable, often susceptible to degradation | Enhanced nih.gov | The strong C-F bonds and hydrophobic nature of the fluorinated segments protect the covalent linkages from chemical attack. |
| Selectivity | Dependent on pore size and functionality | Potentially higher for non-polar molecules | The fluorinated and hydrophobic pore environment can create preferential binding sites for non-polar guest molecules. |
Formation of Cross-linked Polyurethanes
Fluorinated polyurethanes are a class of high-performance materials that combine the desirable mechanical properties of polyurethanes with the unique characteristics imparted by fluorine, such as high thermal stability and chemical resistance. nih.govmdpi.com Cross-linking is a crucial strategy to further enhance these properties. acs.org
This compound can be utilized as a precursor to synthesize fluorinated diols or polyols, which can then be incorporated into a polyurethane network. For example, this compound can be reacted with an excess of a diol (e.g., 1,4-butanediol) to form a fluorinated polyester diol. This resulting diol can then react with a diisocyanate (such as isophorone (B1672270) diisocyanate, IPDI) to form a cross-linked fluorinated polyurethane. nih.govresearchgate.net The degree of cross-linking can be controlled by the functionality of the polyol and isocyanate components.
The incorporation of the hexafluoroglutaryl moiety into the polyurethane backbone leads to a material with a combination of desirable properties. The fluorinated segments tend to migrate to the surface, creating a low-energy, hydrophobic interface. The cross-linked network enhances the mechanical strength, thermal stability, and resistance to solvents and chemical agents. acs.orgproquest.com
Structure-Property Relationships in Fluorinated Polymers
The unique properties of fluorinated polymers are a direct result of the strong carbon-fluorine bond and the high electronegativity of fluorine. The introduction of this compound into a polymer backbone allows for the precise tuning of these properties.
The substitution of hydrogen with fluorine atoms in a polymer chain has a profound effect on its thermal stability and chemical resistance. specialchem.com The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond. This high bond energy means that more energy is required to break the bonds and degrade the polymer, leading to enhanced thermal stability. rsc.orgtainstruments.comresearchgate.net Polymers containing perfluorinated segments, such as those derived from this compound, can exhibit high degradation temperatures. researchgate.net
Fluorination also imparts exceptional chemical resistance. specialchem.comeverythinginsidethefence.commcam.comcurbellplastics.comtheplasticshop.co.uk The fluorine atoms create a protective sheath around the polymer backbone, shielding it from attack by chemicals, solvents, and other corrosive agents. This is due to the low polarizability of the C-F bond and the steric hindrance provided by the fluorine atoms.
Table 2: Influence of Fluorination on Polymer Properties
| Property | Hydrocarbon Polymer | Fluorinated Polymer | Explanation |
| Bond Dissociation Energy (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | The higher bond energy of the C-F bond requires more energy to initiate thermal degradation. |
| Thermal Degradation Onset | Lower | Higher rsc.orgresearchgate.net | A direct consequence of the higher C-F bond strength. |
| Chemical Resistance | Generally lower | Generally higher specialchem.comeverythinginsidethefence.com | The dense electron cloud of fluorine atoms provides a barrier to chemical attack. |
| Solvent Swelling | Higher in non-polar solvents | Lower in most solvents | Fluorinated segments are both hydrophobic and lipophobic, reducing interaction with solvents. |
A hallmark of fluorinated polymers is their exceptionally low surface energy. researchgate.net This property is responsible for their non-stick (abhesive) and water- and oil-repellent (hydrophobic and oleophobic) characteristics. The low surface energy arises from the low polarizability of the fluorine atoms and the weak intermolecular forces between fluorinated polymer chains.
Table 3: Surface Energy of Various Polymers
| Polymer | Surface Energy (mN/m) |
| Poly(ethylene terephthalate) (PET) | 43 |
| Polystyrene (PS) | 40-42 |
| Poly(methyl methacrylate) (PMMA) | 39-41 |
| Polyethylene (B3416737) (PE) | 31-33 |
| Polytetrafluoroethylene (PTFE) | 18-19 |
Note: The surface energy of a polymer derived from this compound would be expected to be low, approaching that of PTFE, depending on the concentration and arrangement of the fluorinated segments at the surface.
Advanced Material Design Principles Using this compound as a Building Block
The unique chemical structure of this compound makes it a valuable tool for the rational design of advanced materials with precisely controlled properties. researchgate.netmdpi.com
By strategically incorporating this compound into different polymer architectures, a wide range of properties can be tailored for specific high-performance applications. nih.govresearchgate.netmdpi.com
Biomedical Devices: The low surface energy and chemical inertness of polymers containing hexafluoroglutaryl units can reduce protein adsorption and biofilm formation, making them suitable for coatings on medical implants and devices.
High-Performance Coatings: The combination of hydrophobicity, oleophobicity, and chemical resistance makes these polymers ideal for protective coatings in harsh environments, such as in the aerospace, automotive, and chemical processing industries.
Membranes for Separation: By controlling the polymer architecture and porosity, membranes can be designed for specific separation processes, such as gas separation or pervaporation, where the fluorinated segments can enhance selectivity.
Advanced Textiles: Incorporating these fluorinated moieties into fibers can create textiles with excellent water and oil repellency for outdoor wear, protective clothing, and upholstery.
The ability to control the concentration and placement of the hexafluoroglutaryl units within the polymer chain allows for a fine-tuning of the final material's properties, enabling the design of truly advanced and specialized materials.
Functional Coatings and Electroactive Polymers
Functional Coatings
This compound serves as a key monomer in the synthesis of advanced functional coatings, particularly in the formulation of fluorinated poly(amide urethane) block copolymers. These polymers are engineered to exhibit low critical surface tensions, a crucial property for creating surfaces with specialized characteristics such as hydrophobicity and oleophobicity.
The synthesis process involves the reaction of this compound with a diamine to form a fluorinated polyamide oligomer. This oligomer, which constitutes the "soft block" of the final copolymer, is then reacted with a diisocyanate, such as methylenebis(cyclohexyl isocyanate) (H12MDI), and a chain extender to form the final poly(amide urethane). The incorporation of the hexafluoro-glutarate units into the polymer backbone is instrumental in lowering the surface energy of the resulting coating.
Detailed research has demonstrated that thin films and coatings created from these copolymers possess significantly reduced surface energy. For instance, studies involving the synthesis of polyamide oligomers from this compound and N,N'-Bis[3-(pentamethylsiloxyl)propyl]-1,6-hexamethylenediamine have been reported. mdpi.com The resulting poly(amide urethane)s, when cast as films, exhibit specific contact angles with various liquids, which are indicative of their surface energy.
The properties of these functional coatings can be tailored by modifying the constituent monomers. For example, the use of different siloxane-containing diamines in conjunction with this compound allows for the fine-tuning of the surface properties of the final coating. mdpi.comappstate.edu
Below is a data table summarizing the synthesis and properties of a representative functional coating derived from this compound.
| Parameter | Value / Description | Reference |
| Monomer | This compound | mdpi.com |
| Co-monomer | N,N'-Bis[3-(pentamethylsiloxyl)propyl]-1,6-hexamethylenediamine | mdpi.com |
| Polymer Type | Fluorinated Poly(amide urethane) Block Copolymer | mdpi.com |
| Synthesis Step 1 | Formation of amine-terminated polyamide oligomer via reaction of this compound with excess diamine. | mdpi.com |
| Synthesis Step 2 | Reaction of the polyamide oligomer with a diisocyanate (e.g., H12MDI) and a chain extender. | mdpi.com |
| Application | Thin films and functional coatings with low critical surface tension. | mdpi.comappstate.edu |
Electroactive Polymers
A comprehensive review of scientific literature did not yield specific research findings or applications detailing the use of this compound in the synthesis or formulation of electroactive polymers. While the field of electroactive polymers is extensive, covering a wide range of materials that change shape or size in response to an electric field, there is no direct evidence to suggest that this compound is a common or key component in their production. The synthesis of electroactive polymers typically involves monomers and polymers with specific electronic or ionic properties that are not inherently characteristic of this compound.
Synthesis of Specialized Fluorine Containing Organic Molecules and Derivatives
Synthesis of Fluorinated Ethers and Polyethers
The synthesis of fluorinated ethers and polyethers is a significant area of materials science and synthetic chemistry, driven by the unique properties these compounds exhibit, including high thermal stability and chemical inertness. Hexafluoroglutaryl chloride is a key reagent in methodologies aimed at producing these specialized molecules.
A robust method for the preparation of partially fluorinated ethers involves the use of fluorinated acyl chlorides, such as this compound, as precursors for generating 1,1-difluoroalkoxides in situ. cas.cnumich.edu This process is typically achieved by reacting the acyl chloride with an anhydrous alkali metal fluoride (B91410), like potassium fluoride (KF), in a dry, polar aprotic solvent such as diglyme. cas.cn
The reaction mechanism proceeds through the initial attack of the fluoride ion on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and subsequent addition of another fluoride ion, ultimately forming a potassium perfluoroalkoxide intermediate. This highly nucleophilic alkoxide is not isolated but is immediately trapped by a potent alkylating agent. cas.cn
Research has demonstrated the successful transformation of the difunctional this compound into a diether. umich.edu In one specific application, an attempted synthesis of a partially fluorinated polyether utilized this compound and ethylene (B1197577) glycol bistriflate as the alkylating agent. The reaction involves generating the bis-alkoxide from this compound, which is then alkylated by the bistriflate. umich.edu
The success of this synthetic strategy is contingent on two primary factors: the stability and nucleophilicity of the fluorinated alkoxide generated in situ, and the electrophilicity of the chosen alkylating agent. cas.cn Powerful alkylating agents are necessary to ensure the reaction proceeds efficiently. cas.cn
| Reactant 1 | Reactant 2 | Reagent | Solvent | Primary Product Type |
|---|---|---|---|---|
| This compound | Ethylene glycol bistriflate | Potassium Fluoride (KF) | Diglyme | Fluorinated Polyether |
Preparation of Fluorinated Heteroaromatic Compounds
Fluorinated heteroaromatic compounds are of significant interest in medicinal chemistry and materials science. While acyl chlorides are common precursors in heterocyclic synthesis, specific applications of this compound are narrowly defined in the literature.
The synthesis of bis-1,2,4-oxadiazole systems often involves the cyclization of precursors such as diamidoximes with dicarboxylic acid derivatives. However, a direct synthetic route employing this compound for the specific conversion of diamidoximes into bis-oxadiazole systems is not well-documented in scientific literature. General methods typically involve other types of activating agents or different starting materials.
Formation of Novel Perfluorodiphenyl Ethers
The synthesis of perfluorodiphenyl ethers is a specialized area of fluorine chemistry. Based on available research, there is no documented direct application of this compound as a primary building block for the formation of novel perfluorodiphenyl ethers. The synthetic routes to these compounds typically involve different fluorinated precursors and reaction pathways.
Creation of Chiral Fluorinated Compounds
The introduction of fluorine into chiral molecules can significantly influence their biological activity, making the asymmetric synthesis of such compounds a critical field of research.
Enzymatic catalysis offers a powerful tool for asymmetric synthesis due to the high stereoselectivity of enzymes. colab.wsnih.govrsc.org These strategies are broadly applied to create optically pure chiral compounds. nih.gov However, the scientific literature does not currently describe specific enzymatic approaches that utilize this compound as a substrate for the asymmetric synthesis of chiral fluorinated compounds. The development of biocatalysts capable of recognizing and transforming highly fluorinated, non-natural substrates like this compound remains a significant challenge.
Derivatization for Analytical Characterization and Mechanistic Studies
Derivatization of this compound into amides and esters is a fundamental strategy for creating a library of compounds with systematically varied properties. These derivatives are instrumental in spectroscopic analysis and in the development of Quantitative Structure-Property Relationships (QSPRs), particularly for understanding the behavior of per- and polyfluoroalkyl substances (PFAS).
The high reactivity of the acyl chloride functional groups in this compound allows for straightforward nucleophilic acyl substitution reactions with a wide range of amines and alcohols to produce the corresponding diamides and diesters. These reactions are typically carried out under standard conditions, often at room temperature and in the presence of a base to neutralize the hydrogen chloride byproduct.
Amide Synthesis: The reaction of this compound with primary or secondary amines yields N,N'-disubstituted hexafluoroglutaramides. A common method for this transformation is the Schotten-Baumann reaction, which is performed in a two-phase system of water and an organic solvent, with a base such as sodium hydroxide (B78521) to facilitate the reaction. Alternatively, the reaction can be conducted in a non-aqueous solvent with a tertiary amine base like triethylamine (B128534) or pyridine (B92270).
General Reaction Scheme for Amide Synthesis:
ClCO(CF₂)₃COCl + 2 R¹R²NH → R¹R²NCO(CF₂)₃CONR¹R² + 2 HCl
Ester Synthesis: Similarly, the esterification of this compound is readily achieved by reacting it with alcohols. This reaction is also typically performed in the presence of a base to scavenge the HCl produced. The choice of alcohol can range from simple alkyl alcohols to more complex polyols, allowing for the synthesis of a diverse array of diesters.
General Reaction Scheme for Ester Synthesis:
ClCO(CF₂)₃COCl + 2 R-OH → R-OCO(CF₂)₃CO-O-R + 2 HCl
The spectroscopic characterization of these derivatives is crucial for confirming their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for a Representative Diamide Derivative (N,N'-diethylhexafluoroglutaramide):
| Spectroscopic Technique | Expected Characteristic Features |
| ¹H NMR | A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl groups. |
| ¹³C NMR | Resonances for the methyl and methylene carbons of the ethyl groups, and a characteristic signal for the carbonyl carbon, which may show coupling to adjacent fluorine atoms. The perfluorinated carbons would also be observable. |
| ¹⁹F NMR | Complex multiplets for the non-equivalent CF₂ groups in the perfluorinated backbone. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), and strong C-F stretching bands in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of the ethyl groups and cleavage of the perfluorinated chain. |
Spectroscopic Data for a Representative Diester Derivative (Diethyl Hexafluoroglutarate):
The following table outlines the expected spectroscopic data for diethyl hexafluoroglutarate, based on known data for similar fluorinated esters.
| Spectroscopic Technique | Expected Characteristic Features |
| ¹H NMR | A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂) of the ethyl groups. azom.com |
| ¹³C NMR | Signals for the methyl and methylene carbons of the ethyl groups, and a resonance for the carbonyl carbon of the ester. The perfluorinated carbons would also be present. azom.com |
| ¹⁹F NMR | Multiple signals corresponding to the different chemical environments of the CF₂ groups in the hexafluoroglutaryl backbone. azom.com |
| IR Spectroscopy | A strong C=O stretching absorption for the ester group (typically around 1750 cm⁻¹), along with intense C-F stretching bands between 1100 and 1300 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, and fragmentation patterns consistent with the loss of ethoxy groups and cleavage of the fluorinated carbon chain. |
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. In the context of Per- and Polyfluoroalkyl Substances (PFAS), QSPR models are invaluable tools for predicting properties such as environmental fate, transport, and bioavailability, especially for the vast number of PFAS for which experimental data is lacking.
The synthesis of a homologous series of amide and ester derivatives from this compound provides an ideal dataset for developing and validating QSPR models for fluorinated compounds. By systematically varying the alkyl or aryl groups (the 'R' groups in the general reaction schemes above), it is possible to create a library of molecules with graduated changes in properties like molecular weight, lipophilicity, and steric bulk.
Key Molecular Descriptors in QSPR for PFAS Derivatives:
The properties of the amide and ester derivatives of this compound can be correlated with various molecular descriptors, including:
Topological Descriptors: These describe the connectivity and branching of the molecule (e.g., Wiener index, connectivity indices).
Geometric Descriptors: These relate to the three-dimensional structure of the molecule (e.g., molecular volume, surface area).
Electronic Descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges).
Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which is a measure of lipophilicity.
By synthesizing a diverse set of N,N'-dialkylhexafluoroglutaramides and dialkyl hexafluoroglutarates and measuring a key property (e.g., retention time in chromatography, which relates to lipophilicity), a QSPR model can be constructed. For example, a simple linear regression model might take the form:
Property = a * (Descriptor 1) + b * (Descriptor 2) + c
Where 'a', 'b', and 'c' are constants determined from the regression analysis.
The insights gained from such QSPR studies on derivatives of this compound can be extrapolated to predict the behavior of other, more complex PFAS. This predictive capability is crucial for risk assessment and the design of environmentally safer alternatives.
Spectroscopic and Advanced Analytical Characterization of Reaction Products and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For derivatives of hexafluoroglutaryl chloride, multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, provide comprehensive information about the molecular framework.
¹H NMR (Proton NMR): In the analysis of this compound derivatives, such as polyamides or esters, ¹H NMR is used to identify the protons in the non-fluorinated segments of the molecule. For instance, in a polyamide formed by the reaction of this compound with a diamine, the chemical shifts and coupling patterns of the protons on the diamine residue provide information about their chemical environment and connectivity. The integration of the proton signals can also be used to determine the relative number of protons in different parts of the molecule.
¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound derivatives, distinct signals will be observed for the carbonyl carbons of the amide or ester groups, as well as for the carbons in the diamine or diol segments. The highly fluorinated carbons of the hexafluoroglutaryl backbone will exhibit characteristic chemical shifts and coupling to the attached fluorine atoms (¹JCF, ²JCF), which can aid in their assignment.
¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. For derivatives of this compound, the ¹⁹F NMR spectrum will show distinct signals for the different fluorine environments within the hexafluoroglutaryl unit. The chemical shifts and coupling constants (JFF) provide detailed information about the electronic environment and spatial arrangement of the fluorine atoms, confirming the integrity of the fluorinated backbone after reaction.
| Technique | Typical Chemical Shift Range (ppm) | Information Obtained |
| ¹H NMR | 1-10 ppm | Presence and environment of protons in non-fluorinated parts of the molecule (e.g., diamine or diol residues). |
| ¹³C NMR | 20-180 ppm | Carbon skeleton structure, presence of carbonyl groups, and fluorinated carbons (with C-F coupling). |
| ¹⁹F NMR | -70 to -130 ppm | Number and electronic environment of fluorine atoms, structural integrity of the fluorinated backbone. |
Detailed Research Findings:
In the synthesis of polyamides from this compound and aromatic diamines, ¹H NMR spectra typically show broad signals for the aromatic protons between 7.0 and 8.5 ppm and a broad signal for the amide N-H proton around 10-11 ppm. The broadening of these signals is indicative of polymerization. In ¹³C NMR, the carbonyl carbon of the amide group appears around 160-170 ppm. The ¹⁹F NMR spectra of such polymers would be expected to show complex multiplets in the region of -110 to -125 ppm, corresponding to the -CF₂- groups of the hexafluoroglutaryl unit.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When this compound is converted to its derivatives, such as polyamides, new characteristic absorption bands appear in the FTIR spectrum, confirming the chemical transformation.
Key Vibrational Bands for Polyamide Derivatives:
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ indicates the presence of the N-H bond in the amide group.
C=O Stretching (Amide I): A strong absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in an amide linkage.
N-H Bending (Amide II): A band in the range of 1510-1570 cm⁻¹ corresponds to the N-H bending vibration.
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ are indicative of the carbon-fluorine bonds in the hexafluoroglutaryl moiety.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (Amide) | 3300-3500 |
| C=O (Amide I) | 1630-1680 |
| N-H (Amide II) | 1510-1570 |
| C-F | 1100-1300 |
Detailed Research Findings:
The reaction of this compound with a diamine to form a polyamide is readily monitored by FTIR spectroscopy. The disappearance of the characteristic sharp and intense C=O stretching band of the acid chloride at approximately 1800 cm⁻¹ and the appearance of the strong amide I and amide II bands confirm the formation of the polyamide.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For smaller, non-polymeric derivatives of this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Fragmentation Patterns:
Derivatives of this compound are expected to fragment at the weaker bonds, such as the C-C bonds adjacent to the carbonyl groups and the amide or ester linkages. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in any unreacted starting material or chlorinated fragments would result in characteristic isotopic patterns in the mass spectrum.
| Ionization Technique | Information Obtained |
| Electron Ionization (EI) | Molecular ion peak (if stable) and detailed fragmentation pattern for structural elucidation of volatile, smaller molecules. |
| Electrospray Ionization (ESI) | [M+H]⁺ or [M+Na]⁺ ions for molecular weight determination of less volatile or more polar molecules. |
Detailed Research Findings:
For a simple diamide derivative of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its calculated molecular weight. Key fragments would likely arise from the cleavage of the amide bonds and the fluorinated carbon chain, providing confirmation of the structure.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. In the context of polymeric derivatives of this compound, XRD is used to determine the degree of crystallinity, identify the crystal structure, and assess the orientation of polymer chains.
Analysis of Polymer Crystallinity:
Crystalline Polymers: Produce sharp diffraction peaks at specific angles, which are related to the repeating distances in the crystal lattice.
Amorphous Polymers: Produce a broad halo, indicating a lack of long-range order.
Semi-crystalline Polymers: Exhibit both sharp peaks from the crystalline regions and a broad halo from the amorphous regions.
Detailed Research Findings:
Polyamides derived from this compound and aliphatic diamines may exhibit semi-crystalline behavior, with the degree of crystallinity depending on the length of the diamine and the processing conditions. Aromatic polyamides, on the other hand, are often amorphous due to the rigidity of the polymer backbone, resulting in broad XRD patterns. The introduction of bulky hexafluoroisopropylidene groups can further disrupt packing and lead to amorphous structures.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. The polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and elute later.
Key Parameters Determined by GPC/SEC:
Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer.
| Parameter | Description |
| Mn | Statistical average molecular weight of all the polymer chains in the sample. |
| Mw | Average molecular weight where the contribution of each chain is weighted by its mass. |
| PDI (Mw/Mn) | A measure of the uniformity of the chain lengths in the polymer sample. |
Detailed Research Findings:
The synthesis of polyamides from this compound can be optimized by monitoring the molecular weight growth using GPC. For a successful polymerization, high molecular weights (Mn > 10,000 g/mol ) are typically desired to achieve good mechanical properties. The PDI for condensation polymers is generally around 2.0. Due to the challenging solubility of some fluorinated polyamides, specialized solvents like hexafluoroisopropanol (HFIP) are often required for GPC analysis.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of polymers and to determine the temperature at which they start to decompose.
Key Information from TGA:
Onset of Decomposition Temperature (Td): The temperature at which the polymer begins to lose weight due to thermal degradation.
Char Yield: The percentage of material remaining at the end of the analysis, which can be an indicator of flame retardancy.
Detailed Research Findings:
Polyamides derived from this compound are expected to exhibit high thermal stability due to the presence of strong C-F and amide bonds. TGA studies on similar fluorinated polyamides have shown decomposition temperatures often exceeding 400 °C. The thermal stability can be influenced by the nature of the diamine used; aromatic diamines generally lead to more thermally stable polymers than aliphatic diamines.
| Polymer Type | Expected Decomposition Temperature Range (°C) |
| Aliphatic Polyamide Derivative | 350 - 450 |
| Aromatic Polyamide Derivative | 400 - 550 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Hexafluoroglutaryl chloride. researchgate.netrsc.orgnih.gov These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and equilibrium geometry of a molecule.
For this compound, DFT calculations can elucidate key parameters that govern its reactivity. By optimizing the molecular geometry, it is possible to predict bond lengths, bond angles, and dihedral angles with high accuracy. The inclusion of fluorine atoms significantly influences the electron distribution within the molecule. Computational methods like Mulliken charge analysis can quantify the partial atomic charges, revealing the electrophilic nature of the carbonyl carbons, which are the primary sites for nucleophilic attack. emerginginvestigators.org
The reactivity of acyl chlorides is largely defined by the energy and shape of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). emerginginvestigators.org The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the LUMO is expected to be localized on the two carbonyl groups, making them susceptible to attack by nucleophiles such as alcohols or amines to form esters or amides, respectively. Quantum chemical calculations can precisely model these orbitals and predict the activation energies for such reactions, offering a theoretical basis for its use in polymerization. eurekalert.org
Table 1: Key Molecular Properties of this compound Amenable to Quantum Chemical Calculation
| Calculated Property | Significance | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides accurate bond lengths and angles. | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Partial Atomic Charges | Indicates electrophilic and nucleophilic sites. | Mulliken, NBO, or ESP analysis |
| HOMO/LUMO Energies | Determines electronic stability and reactivity profile. | DFT, Hartree-Fock |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum for characterization. | DFT Frequency Analysis |
| Reaction Pathway Energetics | Calculates activation barriers for reactions (e.g., polymerization). | Transition State (TS) Search Algorithms |
Molecular Dynamics Simulations for Polymer Behavior and Interactions
Once this compound is used as a monomer to synthesize polymers, such as fluorinated polyesters or polyamides, Molecular Dynamics (MD) simulations become an essential tool for predicting the macroscopic properties of these materials from their atomistic behavior. dntb.gov.uasemanticscholar.orgrsc.org MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into the structure-property relationships of the resulting polymer chains. acs.orgmdpi.com
All-atom MD simulations can be used to construct amorphous cells of polymer chains derived from this compound. rsc.org By simulating these systems under various conditions (temperature, pressure), it is possible to predict a range of important physical properties. These include:
Density and Glass Transition Temperature (Tg): By simulating the cooling of the polymer melt, the change in volume with temperature can be plotted to determine the Tg, a critical parameter for material application. semanticscholar.org
Mechanical Properties: Simulated stress-strain tests can be performed on the polymer models to estimate mechanical properties like Young's modulus, bulk modulus, and shear modulus. mdpi.com
Fractional Free Volume (FFV): The empty space between polymer chains, known as free volume, can be calculated. FFV is strongly correlated with properties like gas permeability and the diffusion of small molecules within the polymer matrix. researchgate.net
Solubility Parameter: A measure of the cohesive energy density, the solubility parameter can be calculated to predict the polymer's compatibility with solvents and other polymers. researchgate.net
Table 2: Polymer Properties Investigated by Molecular Dynamics (MD) Simulations
| Property | Description | Relevance for Fluorinated Polymers |
|---|---|---|
| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Determines the operational temperature range of the material. |
| Cohesive Energy Density (CED) | The energy required to separate molecules, related to intermolecular forces. | Used to calculate the solubility parameter and predict miscibility. |
| Fractional Free Volume (FFV) | The volume fraction within the polymer that is not occupied by the polymer chains themselves. | Crucial for predicting gas diffusion and permeability in membrane applications. |
| Radius of Gyration (Rg) | A measure of the size and compactness of a polymer chain. | Provides insight into chain conformation and packing in the bulk state. |
| Mechanical Moduli | Quantifies the stiffness and resistance to deformation (e.g., Young's Modulus). | Predicts the material's rigidity and suitability for structural applications. |
Prediction of Physicochemical Properties (PCPs) for Fluorinated Compounds
For many novel or specialized chemicals like this compound, extensive experimental data on their physicochemical properties (PCPs) may not be available. In such cases, predictive models are employed to estimate these properties based on molecular structure.
PPLFERs are empirical models used to predict partitioning and distribution properties of chemicals in various environmental or biological systems. These models correlate a property of interest (like a partition coefficient, log K) with a set of solute descriptors that quantify different types of intermolecular interactions. The general form of the PPLFER equation is:
log K = c + eE + sS + aA + bB + vV
Where E is the excess molar refraction, S is the solute dipolarity/polarizability, A is the hydrogen bond acidity, B is the hydrogen bond basicity, and V is the McGowan characteristic volume. The system parameters (e, s, a, b, v, c) are determined by regression analysis using a set of known compounds. PPLFERs have been successfully applied to predict the properties of polyfluorinated compounds, providing a valuable tool for assessing their environmental fate.
QSPR models establish a mathematical relationship between a specific property and a set of molecular descriptors calculated from the compound's structure. These descriptors can be constitutional (e.g., molecular weight), topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
For fluorinated compounds, QSPR models have been developed to predict properties such as boiling point, vapor pressure, and sorption coefficients. For this compound, a QSPR model could be developed by calculating a wide range of molecular descriptors and using statistical methods like multiple linear regression or machine learning to correlate them with a known property for a training set of similar fluorinated molecules. This allows for the rapid estimation of properties without the need for direct measurement.
Computational Modeling of Cross-linked Frameworks
This compound is a difunctional monomer, meaning it typically forms linear polymer chains. However, it can be incorporated into a cross-linked network by reacting it with a multifunctional co-monomer (e.g., a triol or triamine). Computational modeling can simulate this cross-linking process and predict the properties of the final thermoset material. arxiv.orgcam.ac.uk
Atomistic modeling techniques are used to build an initial mixture of the monomers. A simulated polymerization reaction is then carried out by forming bonds between reactive sites when they are within a certain cutoff distance. This process is continued until a desired degree of cross-linking is achieved. The resulting cross-linked polymer network is then equilibrated and its properties can be analyzed. cam.ac.uknih.gov
A key application for fluorinated polymers is in high-performance membranes for gas separation. mdpi.com Computational modeling is instrumental in predicting the permeance of gases through cross-linked frameworks containing this compound units. The performance of a gas separation membrane is determined by its permeability and selectivity. mdpi.com
According to the solution-diffusion model, permeability (P) is the product of the gas diffusion coefficient (D) and the solubility coefficient (S) in the polymer matrix (P = S × D). mdpi.comresearchgate.net MD simulations can be used to calculate both of these terms:
Solubility (S): The solubility of a gas in the polymer can be estimated using Widom's test particle insertion method or by simulating the sorption of gas molecules into the polymer matrix.
Diffusivity (D): The diffusion coefficient can be calculated by tracking the mean squared displacement (MSD) of gas molecules that have been placed within the simulated polymer network over time.
These simulations allow researchers to investigate how factors like the degree of cross-linking, the chemical nature of the monomers, and the fractional free volume of the network affect gas transport properties. This enables the in silico design and screening of new polymer frameworks for specific applications, such as CO2 capture, by predicting their stability and permeance before synthesis. acs.org
Table 3: Gas Permeability in Selected Amorphous Fluorinated Polymers
| Polymer | Gas | Permeability (Barrer) |
|---|---|---|
| Teflon AF 2400 | H₂ | 1020 |
| He | 2000 | |
| O₂ | 360 | |
| CO₂ | 1050 | |
| Hyflon AD 60X | H₂ | 105 |
| He | 150 | |
| O₂ | 32 | |
| CO₂ | 90 |
Note: Permeability is highly dependent on measurement conditions. Data is illustrative.
Future Directions and Emerging Research Areas
Development of More Sustainable Synthetic Routes
The traditional synthesis of acyl chlorides often involves reagents that are not environmentally benign. nih.gov Future research is increasingly focused on developing greener and more sustainable synthetic pathways for hexafluoroglutaryl chloride and other perfluorinated diacyl chlorides.
One promising avenue is the exploration of catalytic methods that avoid the use of stoichiometric and often hazardous chlorinating agents. For instance, processes that utilize catalytic amounts of activators for the conversion of hexafluoroglutaric acid to its corresponding diacyl chloride are being investigated. Innovations in chlorine chemistry, which aim for resource circulation with minimal waste, are also highly relevant. nih.gov The industrial production of chlorine via the electrolysis of sodium chloride, an abundant resource, and the subsequent use of byproducts like hydrogen chloride, align with the principles of a circular economy. nih.gov
Furthermore, photochemical methods present a potential green alternative. The photochemical oxidation of fluorinated precursors with oxygen under irradiation could offer a route that avoids harsh reagents and high temperatures. google.com The development of solvent-free or green-solvent-based reaction systems is another key area of focus to minimize the environmental footprint of this compound production.
A comparative look at traditional versus emerging sustainable synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for Acyl Chlorides
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Often stoichiometric, hazardous (e.g., thionyl chloride, oxalyl chloride) | Catalytic, less hazardous reagents, use of abundant resources like NaCl nih.gov |
| Byproducts | Often toxic and difficult to handle | Benign byproducts (e.g., water) or commercially valuable (e.g., HCl) nih.gov |
| Energy Input | Can be energy-intensive | Potential for lower energy consumption through catalysis or photochemistry google.com |
| Solvents | Often chlorinated or volatile organic compounds | Green solvents, solvent-free conditions |
| Atom Economy | Can be lower | Higher atom economy is a key goal |
Novel Catalytic Systems for this compound Transformations
This compound's reactivity can be precisely controlled and expanded through the use of novel catalytic systems. Research in this area is pivotal for synthesizing advanced polymers and fine chemicals with high selectivity and efficiency.
One area of exploration is the use of dual concurrent catalysis, where a single catalyst or a synergistic catalytic system activates both the acyl chloride and the reacting partner. For example, a catalytic amount of an alkali metal salt could simultaneously activate the perfluoroacyl chloride and a nucleophile, facilitating reactions under milder conditions. nih.govrsc.orgresearchgate.net This approach can enhance reaction rates and yields, and broaden the scope of possible transformations.
Transition-metal catalysis also offers a powerful tool for new bond formations involving this compound. Catalysts can be designed to mediate specific polymerization reactions, leading to fluoropolymers with controlled architectures and properties. For instance, catalysts can enable the synthesis of fluoropolymers with tunable unsaturation, which can then be used for further functionalization or for creating high-performance rubbers. rsc.org
The development of organocatalysis for reactions involving perfluoroacyl chlorides is another emerging field. These metal-free catalysts can offer advantages in terms of cost, toxicity, and environmental impact.
Expanding Applications in Functional Materials and Supramolecular Chemistry
The unique properties imparted by the hexafluoroglutaryl moiety, such as thermal stability, chemical resistance, and hydrophobicity, make it an attractive building block for a new generation of functional materials.
In polymer science, this compound is a key monomer for the synthesis of advanced fluorinated polyesters and polyamides. These polymers are being investigated for a wide range of applications, from high-performance engineering plastics to specialized biomedical materials. nih.gov For instance, the incorporation of the flexible yet robust hexafluoroglutaryl unit can lead to polymers with tunable mechanical properties and enhanced durability. nih.gov
The field of supramolecular chemistry is also beginning to explore the use of halogenated dicarboxylic acids and their derivatives for the construction of complex, self-assembling systems. nih.gov The defined geometry and potential for non-covalent interactions of the hexafluoroglutaryl unit can be exploited to create ordered structures like metal-organic frameworks (MOFs) or liquid crystals. These materials could have applications in areas such as gas storage, separation, and sensing.
Advanced Characterization Techniques for Complex Systems
As the complexity of materials derived from this compound increases, so does the need for advanced characterization techniques to elucidate their structure and properties.
19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for probing the structure of fluorinated polymers and molecules. High-resolution solid-state 19F NMR can provide detailed information about the local environment of the fluorine atoms, allowing for the characterization of polymer tacticity, monomer sequencing, and the dynamics of polymer chains. ubc.ca For example, 19F NMR has been used to study the sorption and diffusion of fluorine-containing molecules in polymeric media. scilit.com It can also be employed to monitor the release of fluorinated drugs from polymer conjugates, providing insights into the performance of drug delivery systems. nih.govwhiterose.ac.uk
Mass spectrometry (MS) , especially when coupled with techniques like liquid chromatography (LC-MS), is essential for the identification and quantification of reaction products and for the analysis of complex mixtures. High-resolution mass spectrometry can provide precise mass measurements, enabling the determination of elemental compositions of novel this compound derivatives.
Table 2 highlights key advanced characterization techniques and their specific applications for systems involving this compound.
Table 2: Advanced Characterization Techniques
| Technique | Application for this compound Systems | Information Gained |
|---|---|---|
| 19F NMR Spectroscopy | Analysis of fluoropolymers and derivatives | Polymer microstructure, chain dynamics, monomer sequencing, drug release monitoring ubc.canih.govwhiterose.ac.uk |
| Mass Spectrometry (MS) | Identification of reaction products and impurities | Molecular weight, elemental composition, structural fragments |
| X-ray Diffraction (XRD) | Characterization of crystalline materials | Crystal structure, phase identification, degree of crystallinity |
| Thermal Analysis (DSC, TGA) | Evaluation of thermal properties of polymers | Glass transition temperature, melting point, thermal stability nih.gov |
Integration of Machine Learning and AI in Fluorine Chemistry Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize fluorine chemistry research, from the design of new molecules to the prediction of their properties and the optimization of synthetic processes.
AI algorithms can also be employed to optimize reaction conditions for the synthesis and transformation of this compound, leading to higher yields and purities while minimizing waste. Furthermore, machine learning can aid in the interpretation of complex analytical data, such as NMR or mass spectra, to extract subtle structural information. acs.orgchemrxiv.org
Exploration of Biological and Pharmaceutical Applications of this compound Derivatives
The unique physicochemical properties of fluorinated compounds make them highly attractive for biomedical and pharmaceutical applications. Derivatives of this compound are being explored for their potential in these fields.
Fluorinated polymers, including polyesters and polyamides synthesized from this compound, are being investigated as materials for drug delivery systems. nih.gov The hydrophobicity and stability of the fluorinated segments can help to protect encapsulated drugs from degradation and control their release profile. nih.govnih.govresearchgate.net These polymers can be formulated into nanoparticles, micelles, or hydrogels for targeted drug delivery to cancer cells or other diseased tissues. nih.govmdpi.comsigmaaldrich.com
The biocompatibility and biodegradability of polymers derived from this compound are critical areas of ongoing research. josorge.comgsconlinepress.comindexcopernicus.commdpi.comnih.gov By carefully designing the polymer architecture, it is possible to create materials that are well-tolerated by the body and that degrade into non-toxic byproducts after fulfilling their therapeutic function. josorge.comnih.gov
The properties of polymers relevant to biomedical applications are summarized in Table 3.
Table 3: Properties of this compound-Based Polymers for Biomedical Applications
| Property | Relevance in Biomedical Applications |
|---|---|
| Hydrophobicity | Can enhance drug encapsulation and stability nih.gov |
| Biocompatibility | Essential for minimizing adverse reactions in the body josorge.comnih.gov |
| Biodegradability | Allows for the clearance of the polymer after drug release josorge.comnih.gov |
| Chemical Stability | Protects the polymer and encapsulated drug from degradation nih.gov |
| Tunable Mechanical Properties | Important for applications like tissue engineering scaffolds josorge.com |
Q & A
Q. What are the common synthetic routes for preparing hexafluoroglutaryl chloride, and how do reaction conditions influence yield?
this compound is typically synthesized via fluorination of glutaric acid derivatives or through direct chlorination of hexafluoroglutaric acid. Key factors include:
- Temperature control : Excessively high temperatures may lead to decomposition, while low temperatures slow reaction kinetics.
- Catalyst selection : Lewis acids (e.g., AlCl₃) are often used to enhance chlorination efficiency.
- Solvent compatibility : Inert solvents like dichloromethane or carbon tetrachloride minimize side reactions .
- Purification : Distillation under reduced pressure is critical due to HFG’s sensitivity to moisture .
Q. What safety protocols are essential when handling HFG in laboratory settings?
- Personal protective equipment (PPE) : Wear fluoropolymer-coated gloves, chemical-resistant goggles, and a lab coat to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Spill management : Neutralize spills with sodium bicarbonate or calcium oxide, followed by disposal in designated hazardous waste containers .
- Emergency procedures : Immediate rinsing with water for 15+ minutes is required for exposure, followed by medical evaluation .
Advanced Research Questions
Q. How can computational modeling optimize HFG’s application in covalent organic frameworks (COFs)?
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to:
- Compare cross-linking efficiency : HFG’s longer chain length allows more conformational flexibility than oxalyl chloride, enhancing COF stability via stronger intramolecular bonds .
- Predict thermodynamic favorability : Enthalpy of formation calculations suggest HFG cross-linked COFs exhibit ~5% higher stability due to fluorine’s electronegativity .
- Guide experimental design : Simulate reaction pathways to identify optimal molar ratios (e.g., HFG:COF monomer = 1:2) .
Q. How can researchers resolve contradictions in reported reaction yields for HFG-mediated fluorinated ether syntheses?
Discrepancies in yields (e.g., 60–85% in polyether synthesis) may arise from:
- Moisture contamination : HFG hydrolyzes rapidly; ensure anhydrous conditions via molecular sieves or inert gas purging .
- Substrate stoichiometry : Excess ethylene glycol bistriflate (1.2:1 molar ratio to HFG) improves etherification efficiency .
- Catalytic interference : Trace impurities in HFG (e.g., residual acids) can deactivate catalysts; pre-purify via fractional distillation .
Q. What advanced analytical techniques validate HFG’s purity and structural integrity in novel applications?
- NMR spectroscopy : ¹⁹F NMR (δ ~ -70 to -80 ppm) confirms fluorination completeness, while ¹³C NMR identifies carbonyl chloride peaks (~170 ppm) .
- Mass spectrometry : High-resolution MS detects trace decomposition products (e.g., hexafluoroglutaric acid, m/z 232) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies impurities; retention times <10 minutes indicate optimal purity .
Methodological Considerations
Q. How should researchers design experiments to assess HFG’s thermal stability under varying conditions?
- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen; decomposition onset >200°C indicates suitability for high-temperature applications .
- Differential scanning calorimetry (DSC) : Monitor endothermic peaks (melting) and exothermic events (decomposition) to map phase transitions.
- Gas evolution analysis : Couple TGA with FTIR to identify hazardous gases (e.g., HF, COCl₂) released during degradation .
Q. What strategies mitigate HFG’s reactivity challenges in esterification reactions?
- Slow addition techniques : Gradual introduction of HFG to alcohol substrates reduces exothermic side reactions.
- Low-temperature regimes : Maintain reactions at -20°C to suppress hydrolysis and dimerization .
- In situ derivatization : Convert HFG to more stable intermediates (e.g., mixed anhydrides) before coupling with sensitive substrates .
Data Contradiction Analysis
Q. Why do computational predictions of HFG’s reactivity sometimes conflict with experimental results?
- Solvent effects omitted in models : Simulations often assume gas-phase conditions, whereas polar solvents (e.g., THF) stabilize transition states differently.
- Impurity-driven variability : Batch-to-batch differences in commercial HFG (e.g., residual chlorides) alter reaction kinetics .
- Steric hindrance underestimation : DFT may not fully account for steric clashes in bulky substrates, leading to overestimated yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
